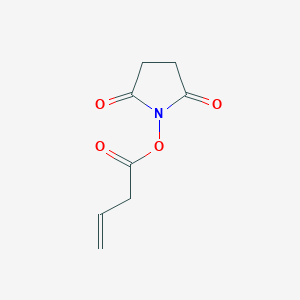
2,5-Dioxopyrrolidin-1-yl but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A solvent-controlled two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters and 3- (2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes has been reported . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields .Molecular Structure Analysis
The molecular weight of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 183.16 . The IUPAC name is 1-(3-butenoyloxy)-2,5-pyrrolidinedione . The InChI code is 1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 .Physical And Chemical Properties Analysis
The melting point of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 34-35°C . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation for Anticonvulsant Activity
A notable application of 2,5-Dioxopyrrolidin-1-yl but-3-enoate is in the synthesis of new hybrid anticonvulsant agents. Studies have demonstrated the creation of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, combining chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Preliminary pharmacological screenings in mice showed significant protection in various seizure models, with certain compounds displaying potent activity and favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).
Electropolymerization for Electrochromic Device Application
Another application involves the synthesis of a new monomer, leading to the electropolymerization of 2,5-bis-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-phenyl-1H-pyrrole (ENE) from pyrrole, which exhibits distinctive color changes upon doping, indicating multichromic properties. This development has implications for creating electrochromic devices with high coloration efficiency and specific optical band gaps, demonstrating the versatility of 2,5-Dioxopyrrolidin-1-yl but-3-enoate derivatives in materials science (Carbas et al., 2014).
Enhancement of Monoclonal Antibody Production
In biotechnological research, derivatives of 2,5-Dioxopyrrolidin-1-yl but-3-enoate have been explored for their ability to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. One such compound showed a notable increase in monoclonal antibody production, along with a suppression of cell growth and modifications to glycosylation patterns, highlighting its potential in improving the efficiency and quality of therapeutic antibody production (Aki et al., 2021).
Fluorescent Labeling of Biopolymers
The chemical also serves as a building block in the synthesis of fluorescent derivatives for labeling amine residues in biopolymers, such as nucleic acids. This application is crucial for biological assays and molecular biology research, where the detection and quantification of specific biomolecules are required. The synthesized derivative has shown effectiveness in labeling and detecting RNA molecules, offering a new tool for RNA-based research and diagnostics (Crovetto et al., 2008).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) but-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWAFUUESAUHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl but-3-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
